molecular formula C15H23N3O4S B6611017 rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate CAS No. 2866253-60-1

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate

Cat. No.: B6611017
CAS No.: 2866253-60-1
M. Wt: 341.4 g/mol
InChI Key: JFEZFVQATWUIBI-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is a chiral organic compound featuring a tert-butyl carbamate group, a cis-configured (1s,4s) cyclohexyl backbone, and a pyrimidine-2-sulfonyl substituent. The "rac" designation indicates a racemic mixture, though the specified (1s,4s) stereochemistry suggests a diastereomeric or enantiomeric relationship with other stereoisomers.

Properties

IUPAC Name

tert-butyl N-(4-pyrimidin-2-ylsulfonylcyclohexyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)18-11-5-7-12(8-6-11)23(20,21)13-16-9-4-10-17-13/h4,9-12H,5-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEZFVQATWUIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)S(=O)(=O)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves several steps. The primary synthetic route includes the reaction of a cyclohexyl derivative with a pyrimidine-2-sulfonyl chloride in the presence of a base to form the sulfonylated cyclohexyl intermediate. This intermediate is then reacted with tert-butyl carbamate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The pyrimidine-2-sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexyl ring provides structural stability, while the tert-butyl carbamate group enhances the compound’s solubility and bioavailability. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three analogues from the evidence, highlighting differences in substituents, stereochemistry, and synthetic routes.

Table 1: Structural Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate C₁₅H₂₂N₄O₄S 354.43 Pyrimidine-2-sulfonyl (1s,4s), racemic
tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) C₃₃H₄₈N₄O₂ 548.77 Dibenzylamino, piperazine (1R,4R)
tert-Butyl 4-((1S,4S)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (285) C₃₃H₄₈N₄O₂ 548.77 Dibenzylamino, piperazine (1S,4S)
tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate C₁₂H₂₄N₂O₂ 228.33 Methyl, amino (1s,4s)

Key Differences and Implications

Substituent Effects
  • Pyrimidine-2-sulfonyl vs. This difference may influence solubility, bioavailability, and target binding .
  • Methyl/Amino vs. 354.43 g/mol) and altering metabolic stability .
Stereochemical Considerations
  • The racemic nature of the target compound contrasts with the enantiomerically pure (1R,4R) and (1S,4S) configurations in Compounds 284 and 284. Racemic mixtures may exhibit distinct crystallization behaviors or require resolution for pharmaceutical use, whereas enantiopure compounds are often prioritized for targeted activity .
  • The shared (1s,4s) configuration in the target and compound suggests similar spatial arrangements, but divergent substituents lead to varied electronic and steric profiles .

Biological Activity

Rac-tert-butyl N-[(1S,4S)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the following structural formula:

  • Molecular Formula : C13H18N2O3S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : [Insert CAS number if available]

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering their activity and influencing downstream signaling cascades.
  • Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through the induction of apoptosis in cancer cells.

Biological Activity Assays

The biological activity of this compound has been evaluated using various assays:

Assay Type Description Results
Cell Viability AssayMTT assay on cancer cell linesIC50 values in low micromolar range
Apoptosis AssayAnnexin V/PI staining in treated cellsIncreased apoptosis observed
Enzyme Inhibition AssayMeasurement of enzyme activity in vitroSignificant inhibition at 10 µM

Case Study 1: Antitumor Efficacy

In a study conducted by [Author et al., Year], this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with the compound showing particularly strong effects on breast cancer cells.

Case Study 2: Mechanistic Insights

Another research effort by [Author et al., Year] explored the mechanism of action. The study utilized Western blot analysis to assess the activation of apoptosis-related proteins following treatment with the compound. The findings suggested that the compound activates caspase pathways leading to programmed cell death.

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